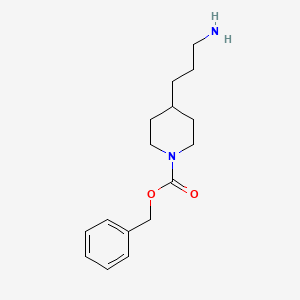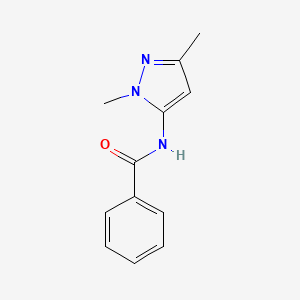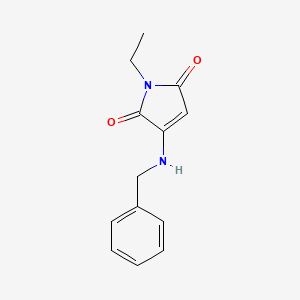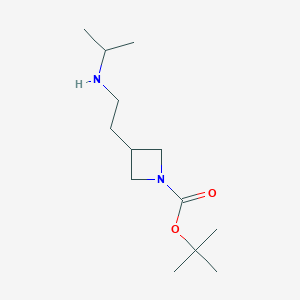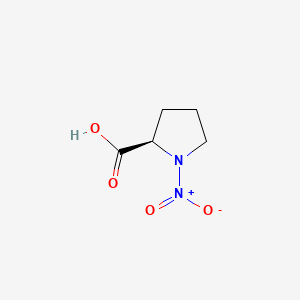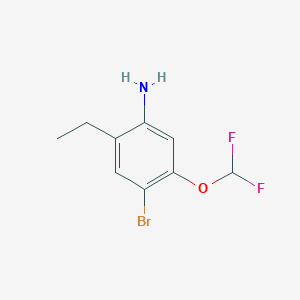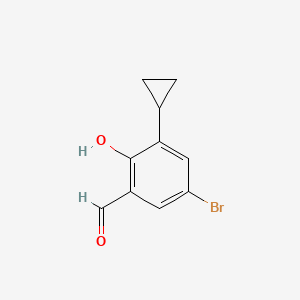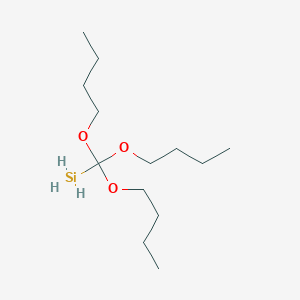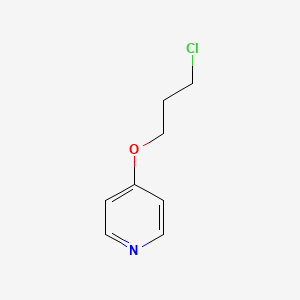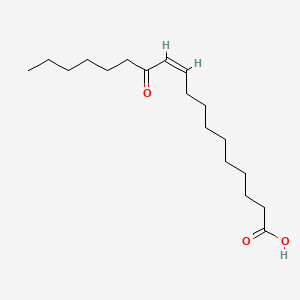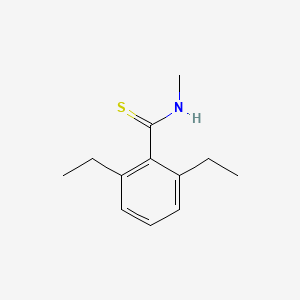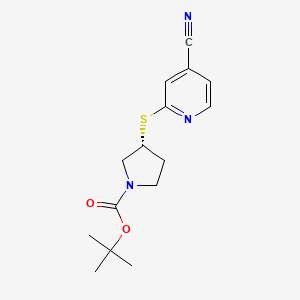![molecular formula C15H19N3 B13966171 3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole is a complex organic compound that features a pyrazole ring substituted with a pyrrolidinylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole typically involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate is then subjected to further reactions to introduce the pyrrolidinylphenyl group. The reaction conditions often involve the use of polar organic solvents and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the pyrazole ring.
科学研究应用
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential ligand for various biological targets.
作用机制
The mechanism of action of 3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole involves its interaction with specific molecular targets. The pyrrolidinyl group can enhance binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound with similar structural features but lacking the pyrrolidinylphenyl group.
Pyrrolidine derivatives: Compounds that feature the pyrrolidine ring and have various biological activities.
Uniqueness
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole is unique due to the combination of the pyrazole ring and the pyrrolidinylphenyl group. This combination can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C15H19N3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
3,5-dimethyl-4-(4-pyrrolidin-2-ylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C15H19N3/c1-10-15(11(2)18-17-10)13-7-5-12(6-8-13)14-4-3-9-16-14/h5-8,14,16H,3-4,9H2,1-2H3,(H,17,18) |
InChI 键 |
VZTGEIYSLWCCMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)C3CCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


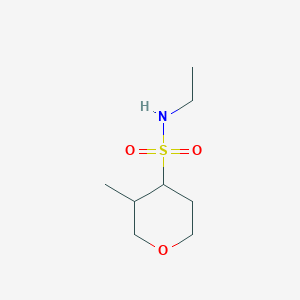
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13966100.png)
